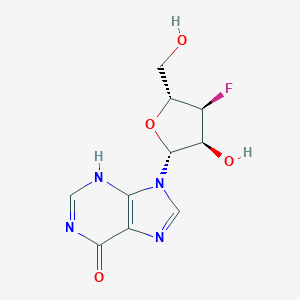

3'-Deoxy-3'-fluoroinosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYFYFKHABGRAR-QYYRPYCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922453 |

Source

|

| Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117517-20-1 |

Source

|

| Record name | 3'-Deoxy-3'-fluoroinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117517201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of action of 3'-Deoxy-3'-fluoroinosine

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-F-Ino) is a synthetic purine nucleoside analog with potent antiviral and antiparasitic properties. Structurally, it is characterized by the substitution of the 3'-hydroxyl group of the ribose ring with a fluorine atom. This modification confers two critical properties: resistance to enzymatic cleavage of the glycosidic bond and functioning as an obligate chain terminator during nucleic acid synthesis.

While often generated in vivo as the primary deaminated metabolite of 3'-deoxy-3'-fluoroadenosine (3'-F-Ade) via Adenosine Deaminase (ADA), 3'-F-Ino itself acts as a distinct substrate for purine salvage pathways. Its therapeutic index is defined by its metabolic conversion into active triphosphate forms (predominantly guanosine analogs via the IMP dehydrogenase pathway) which selectively inhibit viral RNA-dependent RNA polymerases (RdRp) and parasitic nucleic acid synthesis machinery.

Chemical Structure & Properties

The substitution of the 3'-OH with fluorine (3'-F) induces significant electronic and steric changes compared to the natural nucleoside (inosine) or its 3'-deoxy counterpart (cordycepin metabolite).

-

Sugar Puckering: The high electronegativity of fluorine favors the C3'-endo (North) conformation of the ribose ring. This mimics the conformation of RNA in A-form helices, often increasing the binding affinity of the triphosphate metabolite for viral RNA polymerases compared to DNA polymerases.

-

Glycosidic Bond Stability: The electron-withdrawing effect of the fluorine atom stabilizes the N-glycosidic bond against phosphorolytic cleavage, prolonging the half-life of the nucleoside in acidic environments and within the lysosome/phagolysosome of target cells (e.g., macrophages infected with Leishmania).

Metabolic Activation & Pharmacokinetics

3'-F-Ino is a prodrug that requires intracellular metabolic activation. Its efficacy is dictated by the "Purine Salvage Funnel," where it enters the nucleotide pool primarily through the hypoxanthine/guanine branch.

Cellular Uptake

-

Mammalian Cells: Uptake is mediated by Equilibrative Nucleoside Transporters (ENT1/ENT2) and Concentrative Nucleoside Transporters (CNT).

-

Protozoan Parasites (Trypanosoma, Leishmania): These organisms are purine auxotrophs. They utilize high-affinity transporters (P1/P2 in trypanosomes) to salvage host purines. 3'-F-Ino competes with inosine and hypoxanthine for uptake, often with higher affinity than in mammalian cells, providing a basis for selectivity.

Intracellular Phosphorylation & Branching

Once inside the cell, 3'-F-Ino is not a direct substrate for polymerases. It must be phosphorylated. The metabolic fate diverges at the monophosphate level (3'-F-IMP).

-

Phosphorylation:

-

Enzyme: Cytosolic 5'-Nucleotidase (cN-II) or Inosine Kinase (specific to certain parasites).

-

Product: 3'-Deoxy-3'-fluoro-IMP (3'-F-IMP).

-

-

The IMP Branch Point (Critical Step):

-

Path A (Anabolic - Major): Conversion to Guanosine analogs.

-

Path B (Catabolic/Recycling): Re-amination to Adenosine analogs.

-

-

Final Activation:

-

3'-F-GMP is phosphorylated by Guanylate Kinase and Nucleoside Diphosphate Kinase (NDPK) to yield the active pharmaceutical ingredient: 3'-Deoxy-3'-fluoroguanosine Triphosphate (3'-F-GTP) .

-

Mechanism of Action (MoA)

Viral Polymerase Inhibition (RNA Viruses)

The primary target for the activated metabolite (3'-F-GTP) is the viral RNA-dependent RNA polymerase (RdRp), such as NS5 in Flaviviruses (Zika, Dengue, TBEV).

-

Competition: 3'-F-GTP competes with endogenous GTP for the nucleotide binding site of the RdRp.

-

Incorporation: The polymerase incorporates 3'-F-GMP into the nascent RNA chain opposite a Cytidine (C) template.

-

Chain Termination:

-

The 3'-position now holds a Fluorine atom instead of a Hydroxyl group.[8]

-

The incoming nucleotide cannot form a phosphodiester bond because there is no nucleophilic 3'-OH to attack the

-phosphate of the next nucleotide. -

Result: Immediate and irreversible chain termination of viral RNA synthesis.

-

Antiparasitic Mechanism (Trypanosoma / Leishmania)

Parasites lack de novo purine synthesis and rely entirely on salvage.

-

Metabolic Deception: The parasite salvages 3'-F-Ino, mistaking it for a nutrient.

-

RNA Disruption: Incorporation of 3'-F-nucleotides into parasitic mRNA leads to premature termination of transcripts, resulting in truncated, non-functional proteins.

-

Glycosomal Toxicity: In Trypanosoma, glycolysis occurs in glycosomes. Accumulation of fluorinated nucleotide analogs can disrupt the ATP/ADP balance required for glycolytic flux, leading to energetic collapse.

Host Safety Mechanisms

-

ITPase (Inosine Triphosphate Pyrophosphatase): Mammalian cells possess ITPase (encoded by ITPA), which "sanitizes" the nucleotide pool by dephosphorylating ITP and dITP (and their analogs) back to the monophosphate, preventing incorporation into host RNA/DNA.[9]

-

Selectivity: Viral polymerases often lack the proofreading or exclusion mechanisms present in host DNA Polymerase

, making them more susceptible to the fluorinated analog.

Visualization of Metabolic Pathways

The following diagram illustrates the conversion of 3'-F-Ino into its active triphosphate forms and its interaction with the replication machinery.

Caption: Metabolic activation pathway of 3'-Deoxy-3'-fluoroinosine showing the critical conversion to Guanosine nucleotides via IMPDH and subsequent inhibition of viral polymerase.

Experimental Protocols

To validate the mechanism of action of 3'-F-Ino in a research setting, the following protocols are recommended.

Enzymatic Kinetics (IMPDH Inhibition vs. Substrate)

Objective: Determine if 3'-F-IMP acts as a substrate for IMPDH or an inhibitor.

-

Preparation: Purify recombinant human or parasitic IMPDH.

-

Substrate: Prepare 3'-F-IMP enzymatically from 3'-F-Ino using nucleoside kinase.

-

Assay: Monitor the reduction of NAD+ to NADH at 340 nm.

-

Control: IMP + NAD+

XMP + NADH. -

Experimental: Replace IMP with 3'-F-IMP.

-

-

Analysis: If NADH production occurs, 3'-F-IMP is a substrate. If NADH production is halted when mixed with natural IMP, it is a competitive inhibitor.

-

Note: Most 3'-fluoro analogs are substrates, leading to the formation of the GTP analog.

-

In Vitro RNA Polymerase Chain Termination Assay

Objective: Confirm obligate chain termination.

-

Template: Synthetic RNA template containing a known sequence (e.g., poly-C or a specific viral promoter).

-

Enzyme: Purified Viral RdRp (e.g., Dengue NS5).

-

Reaction Mix: Buffer, MgCl2, Primer, and radiolabeled [

-32P]-GTP. -

Treatment: Add increasing concentrations of 3'-F-GTP (synthesized chemically or enzymatically).

-

Visualization: Run products on a denaturing urea-PAGE sequencing gel.

-

Result: Look for the accumulation of truncated bands corresponding to the position where G should be incorporated. A "ladder" effect indicates termination.

Cell-Based Antiviral/Cytotoxicity Assay

Objective: Determine Therapeutic Index (TI).

| Parameter | Protocol Summary |

| Cell Line | Vero (Kidney) or HuH-7 (Liver) for Flaviviruses. |

| Compound | 3'-Deoxy-3'-fluoroinosine (0.1 |

| Infection | Infect with TBEV, ZIKV, or WNV at MOI 0.[10]1. |

| Readout 1 (Efficacy) | Plaque reduction assay or RT-qPCR for viral RNA load at 48h. |

| Readout 2 (Toxicity) | ATP-based cell viability assay (e.g., CellTiter-Glo) in uninfected cells. |

| Calculation |

Comparative Data Summary

The following table contrasts 3'-F-Ino with its parent and other analogs.

| Compound | Primary Metabolite | Active Form | Primary Target | Stability (Glycosidic Bond) |

| 3'-F-Adenosine | 3'-F-Inosine | 3'-F-ATP / 3'-F-GTP | Viral RdRp | High |

| 3'-F-Inosine | 3'-F-IMP | 3'-F-GTP | Viral RdRp / IMPDH | High |

| Cordycepin (3'-dA) | 3'-dIMP | 3'-dATP | Poly(A) Polymerase | Low |

| Ribavirin | Ribavirin-MP | Ribavirin-TP | IMPDH (Depletion) | Moderate |

References

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. American Society for Microbiology. [Link]

-

Ford, H., et al. (1986). Synthesis and anti-trypanosomal activity of 3'-fluororibonucleosides derived from 7-deazapurine nucleosides. Journal of Medicinal Chemistry. [Link]

-

Hulpia, F., et al. (2021). A broad influenza virus inhibitor acting via IMP dehydrogenase and in synergism with ribavirin.[6] Antiviral Research.[6][11] [Link]

-

Parker, W. B., et al. (1991). Inhibitors of IMP dehydrogenase stimulate the phosphorylation of the anti-human immunodeficiency virus nucleosides 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine. Molecular Pharmacology.[1] [Link]

-

Mikhailopulo, I. A., et al. (1991). Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Inhibitors of IMP dehydrogenase stimulate the phosphorylation of the antiviral nucleoside 2' ,3'-dideoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Inhibitors of IMP dehydrogenase stimulate the phosphorylation of the anti-human immunodeficiency virus nucleosides 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A broad influenza virus inhibitor acting via IMP dehydrogenase and in synergism with ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Altered adenosine-to-inosine RNA editing in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Disease-associated inosine misincorporation into RNA hinders translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Synthesis of 3'-Deoxy-3'-fluoroinosine

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-F-dI) is a critical nucleoside analogue utilized in antiviral research, specifically as a chain terminator for viral RNA-dependent RNA polymerases (RdRp).[1] The substitution of the 3'-hydroxyl group with fluorine in the ribo configuration imparts resistance to enzymatic hydrolysis while maintaining sufficient structural similarity to natural substrates to allow incorporation into viral RNA.

This technical guide outlines two distinct synthetic pathways:

-

The Chemo-Enzymatic Route (Method A): Utilizes Adenosine Deaminase (ADA) to convert 3'-deoxy-3'-fluoroadenosine to the target. This is the preferred method for high-purity applications due to its mild conditions and stereochemical retention.

-

The De Novo Chemical Route (Method B): Involves the fluorination of a xylo-sugar scaffold followed by Vorbrüggen coupling. This route is scalable but requires rigorous control of stereochemistry during the fluorination step.

Retrosynthetic Analysis

The structural integrity of 3'-F-dI hinges on the stability of the glycosidic bond (acid-sensitive in inosine derivatives) and the C3' stereocenter.

-

Stereochemical Challenge: Direct fluorination of a ribo sugar usually results in the xylo product (retention) or elimination. To achieve the specific ribo (down) configuration of the fluorine, we must utilize an SN2 inversion on a xylo (up) precursor.

-

Regioselectivity: Direct coupling of hypoxanthine often yields N7/N9 isomer mixtures. We utilize 6-chloropurine or adenine as surrogates to ensure N9 selectivity, followed by conversion to the hypoxanthine base.

DOT Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic tree illustrating the enzymatic and chemical convergence points.

Method A: The Chemo-Enzymatic Route (Recommended)

This protocol is the "Gold Standard" for generating reference standards or small-to-medium scale batches. It leverages the high specificity of Adenosine Deaminase (ADA) to convert the exocyclic amine of adenine to a carbonyl oxygen (inosine) without affecting the sugar moiety.

Rationale[1][2]

-

Stereochemical Retention: The enzyme operates solely on the base, leaving the sensitive 3'-fluoro-ribo configuration untouched.

-

Purity: Avoids the formation of N7-isomers common in chemical synthesis.

Protocol

Precursor: 3'-Deoxy-3'-fluoroadenosine (3'-F-dA).[2] Reagent: Adenosine Deaminase (EC 3.5.4.4), Calf Intestine (Type II).

-

Dissolution: Dissolve 3'-F-dA (100 mg, 0.37 mmol) in 50 mM phosphate buffer (pH 7.4, 10 mL). Ensure the solution is clear; mild sonication may be used.

-

Enzyme Addition: Add ADA (20 units). One unit will deaminate 1.0 µmole of adenosine to inosine per minute at pH 7.5 at 25°C.

-

Incubation: Stir the mixture gently at 25°C. Monitor the reaction by UV spectroscopy.

-

Endpoint detection: The

will shift from ~260 nm (Adenosine) to ~248 nm (Inosine).

-

-

Termination: Once conversion is >99% (typically 2-4 hours), filter the solution through a 0.22 µm membrane to remove the enzyme.

-

Purification:

-

Load the filtrate onto a C18 Sep-Pak cartridge or perform semi-prep HPLC (Buffer A: H2O, Buffer B: MeOH; Gradient 0-10% B).

-

Lyophilize the product fractions.

-

Yield: Typically >90%.

Method B: De Novo Chemical Synthesis (Scalable)

For large-scale production where the adenosine precursor is not available, a total synthesis starting from xylofuranose is required.

Phase 1: Sugar Modification (The Fluorination Step)

The critical step is the introduction of fluorine.[3] We use Diethylaminosulfur trifluoride (DAST) on a xylo sugar to obtain the ribo fluoride via SN2 inversion.

Starting Material: 1,2-O-Isopropylidene-α-D-xylofuranose.[4]

| Step | Reagents | Conditions | Mechanism |

| 1. Protection | Trityl Chloride (TrCl), Pyridine | 0°C to RT, 12h | Selective protection of primary 5'-OH. |

| 2. Fluorination | DAST, Pyridine, CH₂Cl₂ | -20°C to RT | Inversion: 3-OH (xylo) → 3-F (ribo). |

| 3. Deprotection | Acetic Acid (80% aq) | 60°C, 2h | Removal of 5'-O-Trityl and acetonide hydrolysis. |

| 4. Acylation | Benzoyl Chloride, Pyridine | 0°C to RT | Protection of 1, 2, and 5 positions. |

Key Technical Note: The DAST reaction must be anhydrous. The intermediate alkoxyaminosulfur difluoride is sensitive; slow warming ensures the SN2 displacement occurs rather than elimination to the olefin.

Phase 2: Base Coupling & Conversion

Direct coupling to hypoxanthine is inefficient. We use 6-chloropurine as a reactive surrogate.

-

Silylation: Suspend 6-chloropurine in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate. Reflux until clear (formation of silylated base). Evaporate excess HMDS.

-

Vorbruggen Coupling:

-

Dissolve the fluorinated sugar (1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose) and silylated base in dry Acetonitrile.

-

Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq) at 0°C.

-

Stir at RT for 2-4 hours. Mechanism: Formation of oxocarbenium ion directed by the 2-O-benzoyl group to give the β-anomer.

-

-

Hydrolysis (Conversion to Inosine):

-

Treat the 6-chloropurine nucleoside with 0.5 M NaOH or NaOMe/Mercaptoethanol. This simultaneously deprotects the benzoyl groups and hydrolyzes the 6-Cl to 6-OH (Inosine).

-

Alternative: Treat with Adenosine Deaminase if the intermediate is converted to Adenosine first (using NH3/MeOH).

-

DOT Diagram: Chemical Workflow

Figure 2: Step-by-step chemical synthesis workflow showing the critical inversion and coupling stages.

Analytical Validation

To validate the synthesis, the following analytical markers must be met. The 3'-F atom provides a unique handle for NMR verification.

| Technique | Expected Signal / Characteristic | Purpose |

| 19F NMR | ~ -200 to -210 ppm (ddd) | Confirms presence of Fluorine. Coupling constants (J) confirm ribo vs xylo config. |

| 1H NMR | H1' doublet (J ~ 5-6 Hz for ribo) | Confirms β-anomer and sugar puckering. |

| UV-Vis | Confirms Hypoxanthine base (distinct from Adenine 260 nm). | |

| HRMS | [M+H]+ calc. for C10H11FN4O4 | Confirms molecular formula. |

Safety & Handling

-

DAST: Highly reactive with water/glass. Generates HF. Use in plasticware or silylated glassware where possible. Store at -20°C.

-

TMSOTf: Corrosive and moisture sensitive. Handle under Argon.

-

Biologicals: ADA is biological material; handle with standard GLP precautions.

References

-

Herdewijn, P., et al. (1989).[1] "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine." Journal of Medicinal Chemistry. Link

-

Mikhailopulo, I. A., et al. (1991). "Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides." Journal of Medicinal Chemistry. Link

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Standard reference for Silyl-Hilbert-Johnson reaction conditions).

-

Kiviniemi, A., et al. (2017). "Enzymatic Interconversion of Isomorphic Fluorescent Nucleosides." Bioconjugate Chemistry. (Validates ADA activity on modified substrates). Link

Sources

The Antiviral Pharmacology of 3'-Deoxy-3'-fluoroinosine: Metabolic Constraints & Spectrum Analysis

[1]

Executive Summary: The "Silent" Metabolite

3'-Deoxy-3'-fluoroinosine (3'-dF-Ino) is a synthetic purine nucleoside analogue.[1][2] Unlike its adenosine counterpart (3'-dFA), which acts as a potent chain terminator for viral RNA-dependent RNA polymerases (RdRps), 3'-dF-Ino displays a restricted and largely quiescent antiviral spectrum in mammalian systems.[1]

Its primary relevance in drug development is twofold:

-

Metabolic Marker: It serves as the primary biomarker for the in vivo deamination of 3'-dFA.[1]

-

Differential Selectivity: While inactive against most mammalian viruses due to poor intracellular phosphorylation, it exhibits potent antiparasitic activity (e.g., Leishmania, Nematodes), highlighting a divergence in purine salvage pathways between hosts.

Antiviral Spectrum & Biological Activity[1][2][3][4][5][6][7][8][9][10]

The "spectrum" of 3'-dF-Ino must be understood in contrast to its parent compound, 3'-dFA.[1]

Comparative Activity Profile (Mammalian Host)

| Target Virus Family | Compound | Activity (EC₅₀) | Mechanism of Observation |

| Flaviviridae (TBEV, WNV, ZIKV) | 3'-dFA | 1.1 – 4.7 µM | Potent RdRp Chain Termination |

| Flaviviridae (TBEV, WNV, ZIKV) | 3'-dF-Ino | > 100 µM (Inactive) | Failure to phosphorylate/bind RdRp |

| Flaviviridae (HCV) | 3'-dFG | Moderate | Direct interaction with NS5B |

| Parasites (Leishmania, Nematodes) | 3'-dF-Ino | Active | Inhibition of lipid deacetylation / Purine salvage |

Technical Insight: The inactivity of 3'-dF-Ino against RNA viruses in mammalian cells is attributed to the specificity of Cytosolic 5'-Nucleotidases and the lack of efficient phosphorylation by Adenosine Kinase (AK) or Deoxycytidine Kinase (dCK) for inosine analogs.[1] Unlike parasitic organisms, which possess promiscuous purine salvage enzymes capable of phosphoribosylating inosine analogs, mammalian cells treat 3'-dF-Ino as a metabolic waste product to be excreted or degraded by Purine Nucleoside Phosphorylase (PNP).[1]

The Deamination Trap

The efficacy of 3'-dFA is inversely proportional to the accumulation of 3'-dF-Ino.[1]

Mechanism of Action & Metabolic Pathway

The following Graphviz diagram illustrates the metabolic fate of 3'-dFA and the "dead end" represented by 3'-dF-Ino in mammalian antiviral therapy.

Figure 1: The Metabolic Trap. 3'-dFA is rapidly deaminated by ADA to 3'-dF-Ino, which cannot be efficiently re-phosphorylated in mammalian cells, leading to loss of antiviral activity.[1]

Experimental Protocols for Evaluation

To confirm the spectrum (or lack thereof) and metabolic stability of 3'-dF-Ino, the following self-validating protocols are recommended.

Adenosine Deaminase (ADA) Susceptibility Assay

Purpose: To quantify the rate of conversion from the active 3'-dFA to the inactive 3'-dF-Ino.[1]

Reagents:

Workflow:

-

Incubation: Mix 3'-dFA with hADA (0.01 U/mL) at 37°C.

-

Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

-

Quenching: Add 50 µL ice-cold methanol to precipitate proteins.

-

Analysis: HPLC-UV (260 nm).

-

Retention Time Shift: Monitor shift from Adenosine peak (approx. 12 min) to Inosine peak (approx. 8 min).

-

Calculation: Plot % remaining 3'-dFA vs. time to determine

.

-

Cytopathic Effect (CPE) Reduction Assay (Negative Control Validation)

Purpose: To verify the inactivity of 3'-dF-Ino against RNA viruses (e.g., Influenza A, Zika) compared to positive controls.[1]

Cell Line: MDCK (Influenza) or Vero E6 (Zika).[1] Controls:

Protocol:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Remove inoculum.[1] Add serial dilutions of 3'-dF-Ino (0.1 µM to 200 µM).

-

Incubation: 72 hours at 37°C.

-

Readout: MTS or CellTiter-Glo assay.

-

Validation:

Structural Analysis & Chemical Stability[1]

The fluorine substitution at the 3'-position in the ribo configuration (down) significantly alters the sugar puckering (favoring North conformation), which is generally advantageous for polymerase binding if the triphosphate can be formed.[1] However, in the inosine base context, this advantage is nullified by the lack of kinase recognition.

Figure 2: Structure-Activity Relationship (SAR) table highlighting the critical failure point (Hypoxanthine Base) of 3'-dF-Ino in mammalian antiviral applications.[1][][3][5][6][7]

References

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses.[1] Journal of Virology.[1] Link

-

Context: Establishes 3'-dFA as the active agent and discusses the lack of activity of guanosine/inosine analogs in specific cell lines.[1]

-

-

Biosynth. 3'-Deoxy-3'-fluoroinosine Product Monograph.Link[1]

-

De Clercq, E. (2006). Antiviral agents active against influenza A viruses.[1] Nature Reviews Drug Discovery.[1] Link

-

Context: General reference for nucleoside metabolism and the requirement for phosphorylation.[1]

-

-

PubChem. 3'-Deoxy-3'-fluoroguanosine Compound Summary.Link[1]

- Context: Provides structural data on the related guanosine analog, often the theoretical product of inosine metabolism via IMPDH.

Sources

- 1. 3'-Deoxy-3'-fluoroguanosine | C10H12FN5O4 | CID 135532713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Structures and Functions of the 3′ Untranslated Regions of Positive-Sense Single-Stranded RNA Viruses Infecting Humans and Animals [frontiersin.org]

Technical Guide: 3'-Deoxy-3'-fluoroinosine as an RNA Synthesis Chain Terminator

The following technical guide details the properties, mechanism, and application of 3'-Deoxy-3'-fluoroinosine (3'-dF-I) . While often overshadowed by its adenosine and guanosine counterparts, this molecule represents a critical node in the metabolic activation of antiviral nucleosides and serves as a unique structural probe due to its specific sugar conformation.

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-dF-I) is a synthetic nucleoside analogue acting as an obligate chain terminator of viral and cellular RNA synthesis. Its efficacy stems from a dual-mechanism:

-

Structural Mimicry: The highly electronegative fluorine atom at the C3' position locks the ribose ring into a C3'-endo ("North") conformation , mimicking natural RNA and ensuring high affinity for RNA-dependent RNA polymerases (RdRps).

-

Chemical Termination: The absence of a 3'-hydroxyl (3'-OH) group prevents the nucleophilic attack required for phosphodiester bond formation with the incoming nucleotide, effectively halting chain elongation.[1]

This guide serves as a blueprint for utilizing 3'-dF-I in antiviral drug development (specifically against Flaviviruses) and mechanistic polymerase studies.

Part 1: Mechanistic Foundation

The "North" Conformation: Why Fluorine?

The substitution of the 3'-OH with a fluorine atom is not merely a steric deletion; it is a stereoelectronic modification.

-

Electronegativity: Fluorine is the most electronegative element. Its presence at C3' draws electron density, influencing the gauche effect with the ring oxygen (O4').

-

Sugar Pucker: This interaction forces the furanose ring into a stable C3'-endo (North) conformation.

-

Consequence: Viral RdRps, which evolved to synthesize A-form RNA, recognize 3'-dF-I-5'-triphosphate (3'-dF-ITP) with higher affinity than 3'-deoxy (dideoxy) analogues, which lack this conformational bias.

Mechanism of Chain Termination

Once metabolized to its active triphosphate form (3'-dF-ITP), the molecule competes with natural Inosine Triphosphate (ITP) or Guanosine Triphosphate (GTP) for incorporation.

-

Binding: 3'-dF-ITP enters the polymerase active site.

-

Incorporation: The polymerase catalyzes the attack of the primer's 3'-OH on the

-phosphate of 3'-dF-ITP. -

Translocation & Blockade: The enzyme translocates. However, the newly incorporated 3'-dF-I residue lacks a 3'-OH.

-

Termination: The next incoming nucleotide cannot form a bond. The polymerase stalls, and the RNA complex eventually dissociates.

Metabolic Activation Pathway

3'-dF-I is often a metabolic intermediate. It can be formed via the deamination of 3'-deoxy-3'-fluoroadenosine (3'-dF-A) by Adenosine Deaminase (ADA).

Figure 1: The metabolic activation cascade of 3'-deoxy-3'-fluoroinosine.[4] Note that while 3'-dF-I can be phosphorylated to 3'-dF-ITP, a significant portion may be funneled toward the guanosine analogue pathway (3'-dF-GTP) via IMP dehydrogenase.

Part 2: Chemical Synthesis & Stability

Synthesis Strategy

Direct fluorination of inosine is difficult due to the lability of the glycosidic bond. The preferred route involves synthesizing the fluorinated sugar first or modifying an adenosine precursor.

Protocol: Enzymatic Conversion from 3'-dF-Adenosine This is the most reliable method for generating high-purity 3'-dF-I for research.

-

Starting Material: 3'-Deoxy-3'-fluoroadenosine (prepared via DAST fluorination of xylo-furanose derivatives).

-

Reagent: Calf Intestinal Adenosine Deaminase (ADA) (Sigma-Aldrich Type II).

-

Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

Procedure:

-

Dissolve 3'-dF-A (10 mg) in 1 mL buffer.

-

Add 5 units of ADA.

-

Incubate at 25°C for 4 hours. Monitor by UV (shift from

260 nm to 248 nm).

-

-

Purification: HPLC (C18 column, 0-10% Methanol in water). 3'-dF-I elutes earlier than 3'-dF-A.

Stability Profile

| Parameter | Condition | Stability | Notes |

| Acid Stability | pH < 3.0 | Low | The electron-withdrawing fluorine destabilizes the N-glycosidic bond, making it susceptible to depurination. |

| Alkaline Stability | pH > 9.0 | High | Stable against base-catalyzed hydrolysis. |

| Enzymatic | PNP (Purine Nucleoside Phosphorylase) | Moderate | Can be cleaved to the free base (Hypoxanthine) and fluorinated sugar phosphate. |

Part 3: Experimental Protocols

In Vitro RNA Polymerase Termination Assay

This assay validates 3'-dF-ITP as a terminator using a purified viral RdRp (e.g., Dengue NS5 or HCV NS5B).

Reagents:

-

Template: Synthetic RNA template containing a Cytidine (C) residue at the target incorporation site (e.g., 5'-...GGC...-3').

-

Primer: Fluorescently labeled (FAM/Cy5) RNA primer complementary to the template up to the position before the C.

-

Enzyme: Purified NS5 RdRp (500 nM).

-

Nucleotides: 3'-dF-ITP (100 µM), standard NTPs.

Workflow:

-

Annealing: Mix Primer:Template (1:1.5 ratio) in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to 25°C.

-

Reaction Mix: Combine 100 nM annealed hybrid, 500 nM RdRp, 5 mM MgCl₂, 50 mM Tris-HCl pH 7.5, 5 mM DTT.

-

Initiation: Add 3'-dF-ITP (100 µM) to the reaction. Control: Use natural ITP or GTP.

-

Incubation: 37°C for 30 minutes.

-

Quenching: Add 2x Loading Dye (95% Formamide, 20 mM EDTA).

-

Analysis: Denaturing PAGE (20% Polyacrylamide, 7M Urea).

-

Result Interpretation:

-

Control (ITP/GTP): Full-length extension products (n+1, n+2...).

-

Test (3'-dF-ITP): A distinct band at position n+1 only. No further extension.

-

Cellular Antiviral Assay (Flavivirus Model)

Cell Line: Vero or BHK-21 cells. Virus: Dengue Virus (DENV) or Zika Virus (ZIKV).

-

Seeding: Seed cells in 96-well plates (

cells/well). Incubate 24h. -

Infection: Infect with virus at MOI 0.1 for 1 hour. Remove inoculum.[5]

-

Treatment: Add serial dilutions of 3'-dF-I (0.1 µM – 100 µM) in maintenance medium.

-

Note: Include an ADA inhibitor (e.g., Erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) if you wish to study 3'-dF-A vs 3'-dF-I specifically, though 3'-dF-I is the product of ADA.

-

-

Incubation: 48–72 hours.

-

Readout:

-

CPE Reduction: Crystal Violet staining.

-

Viral Titer: Plaque assay or qRT-PCR of supernatant.

-

Cytotoxicity: MTT or CCK-8 assay in uninfected parallel plates.

-

Part 4: Data Visualization & Analysis

Comparative Sugar Conformations

Understanding the "North" vs "South" pucker is vital for explaining polymerase affinity.

| Feature | 3'-Deoxy-3'-fluoroinosine (RNA-like) | 2',3'-Dideoxyinosine (DNA-like) | Natural Inosine (RNA) |

| Substituent at 3' | Fluorine (F) | Hydrogen (H) | Hydroxyl (OH) |

| Sugar Pucker | C3'-endo (North) | C2'-endo / Flexible | C3'-endo (North) |

| RdRp Affinity | High | Low to Moderate | High |

| Chain Termination | Yes (Obligate) | Yes | No (Extensible) |

Structural Logic of Termination

Figure 2: The kinetic sequence of chain termination. The 3'-dF-I acts as a "suicide substrate," participating in one catalytic cycle before permanently disabling the primer strand.

References

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses.[6] Antimicrobial Agents and Chemotherapy. Link

-

Mikhailopulo, I. A., et al. (1989). 3'-Fluoro-3'-deoxyribonucleoside 5'-triphosphates: synthesis and use as terminators of RNA biosynthesis.[7] FEBS Letters. Link

-

Van Aerschot, A., et al. (1989). Synthesis and antiviral activity of 3'-fluoro-3'-deoxyribonucleosides.[7] Antiviral Research. Link

-

Matthes, E., et al. (1985). 3'-Deoxy-3'-fluorothymidinetriphosphate: inhibitor and terminator of DNA synthesis.[8] Biomed Biochim Acta. Link

-

Guschlbauer, W., & Jankowski, K. (1980). Nucleoside conformation is determined by the electronegativity of the sugar substituent. Nucleic Acids Research.[7] Link

Sources

- 1. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 2. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 3. researchgate.net [researchgate.net]

- 4. glenresearch.com [glenresearch.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3'-Deoxy-3'-fluorothymidinetriphosphate: inhibitor and terminator of DNA synthesis catalysed by DNA polymerase beta, terminal deoxynucleotidyl transferase and DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cellular Metabolism and Phosphorylation of 3'-Deoxy-3'-fluoroinosine

The following technical guide details the cellular metabolism, phosphorylation kinetics, and experimental characterization of 3'-Deoxy-3'-fluoroinosine (3'-F-Ino) . This document is structured for researchers investigating nucleoside analogues as antiviral or antineoplastic agents.

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-F-Ino) represents a critical metabolic intermediate in the pharmacokinetics of fluorinated purine nucleosides. Often generated via the deamination of the broad-spectrum antiviral 3'-deoxy-3'-fluoroadenosine (3'-F-Ado) , 3'-F-Ino serves as a pivotal bifurcation point in cellular pharmacology. Its fate determines therapeutic efficacy versus clearance: it is either catabolized by Purine Nucleoside Phosphorylase (PNP) to inactive bases or, less frequently, salvaged back into the nucleotide pool to act as an obligate chain terminator. This guide delineates the enzymatic pathways, kinetic bottlenecks, and validation protocols required to assess 3'-F-Ino activity.

Chemical Identity & Properties

-

IUPAC Name: 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)hypoxanthine

-

Molecular Mechanism: Ribose ring modification (3'-fluoro) locks the sugar pucker (typically C3'-endo), mimicking RNA structure but preventing phosphodiester bond extension due to the lack of a 3'-hydroxyl group.

-

Therapeutic Class: Nucleoside Reverse Transcriptase Inhibitor (NRTI) / RNA Polymerase Inhibitor (metabolite).

Metabolic Pathway Analysis

The cellular disposition of 3'-F-Ino is governed by the competition between catabolic cleavage and anabolic phosphorylation (salvage).

Formation (Deamination)

In mammalian cells, 3'-F-Ino is rapidly produced from 3'-F-Ado by Adenosine Deaminase (ADA) .

-

Reaction: 3'-F-Ado + H₂O

3'-F-Ino + NH₃ -

Kinetics: ADA typically tolerates 3'-modifications well, making this conversion rapid (

often approaches diffusion limits). This makes 3'-F-Ino the predominant circulating species in plasma following 3'-F-Ado administration.

The Catabolic Sink (PNP)

The primary route of elimination is phosphorolysis by Purine Nucleoside Phosphorylase (PNP) .[1][2][3]

-

Reaction: 3'-F-Ino + P

-

Significance: Unlike 2',3'-dideoxy compounds (which are often PNP-resistant), 3'-monosubstituted inosines are frequently substrates for PNP. High PNP activity in erythrocytes and liver leads to rapid clearance of the nucleoside before it can be activated.

-

Inhibitor Strategy: Co-administration of PNP inhibitors (e.g., Forodesine or Ulodesine) can increase the plasma half-life of 3'-F-Ino, forcing the equilibrium toward anabolism.

Anabolic Activation (Phosphorylation)

For 3'-F-Ino to exhibit cytotoxicity or antiviral activity, it must be converted to the triphosphate form (3'-F-ITP) or re-aminated to the ATP analog.

-

Direct Phosphorylation (Inefficient): Mammalian Cytosolic 5'-Nucleotidase (cN-II) can act as a phosphotransferase (kinase) for inosine analogs, but the

is typically high (mM range), making this pathway negligible at therapeutic concentrations. -

The "Adenylosuccinate Loop" (Salvage):

-

Step 1: 3'-F-Ino

3'-F-IMP (via specific nucleoside kinases or HGPRT salvage of the base if cleaved). -

Step 2: 3'-F-IMP + Aspartate + GTP

3'-F-Adenylosuccinate (via Adenylosuccinate Synthase ). -

Step 3: 3'-F-Adenylosuccinate

3'-F-AMP + Fumarate (via Adenylosuccinate Lyase ). -

Step 4: 3'-F-AMP

3'-F-ADP

-

Visualization of Metabolic Flux

The following diagram illustrates the "Futile Cycle" of 3'-F-Ino, highlighting the competition between ADA/PNP catabolism and the Kinase/Synthase activation pathway.

Caption: Metabolic fate of 3'-F-Ino. Red path indicates catabolic degradation (dominant); Green path indicates anabolic activation (therapeutic).

Experimental Protocols for Validation

PNP Phosphorolysis Assay (Catabolic Stability)

Objective: Determine if 3'-F-Ino is a substrate for PNP and calculate kinetic parameters (

-

Reagents: Recombinant human PNP, 3'-F-Ino (10-500

M), Phosphate buffer (50 mM, pH 7.4), Xanthine Oxidase (XOD). -

Method (Coupled Assay):

-

PNP converts 3'-F-Ino

Hypoxanthine. -

XOD converts Hypoxanthine

Uric Acid. -

Detection: Monitor Uric Acid formation continuously at 293 nm (

).

-

-

Data Analysis: Plot initial velocity (

) vs. substrate concentration [S] using the Michaelis-Menten equation.-

Note: If

is < 1% of Inosine, the compound is considered PNP-resistant.

-

Intracellular Phosphorylation Profiling (HPLC-UV/Radiometry)

Objective: Quantify the accumulation of 3'-F-IMP vs 3'-F-ATP in live cells.

-

Cell Culture: Incubate target cells (e.g., CEM, HepG2) with 10

M [ -

Extraction:

-

Wash cells 3x with ice-cold PBS.

-

Extract nucleotides with 60% Methanol (at -20°C) overnight.

-

Centrifuge (14,000 x g, 10 min) to remove debris.

-

-

Separation (Anion Exchange HPLC):

-

Column: Partisil-10 SAX (Strong Anion Exchange).

-

Gradient: Linear gradient from 5 mM NH

H -

Detection: UV at 254 nm (nucleobase) and Radiometric flow detection.

-

-

Interpretation:

-

Peak at ~5 min: Nucleoside (3'-F-Ino).

-

Peak at ~15 min: Monophosphate (3'-F-IMP).

-

Peak at ~45 min: Triphosphate (3'-F-ATP).

-

Success Metric: A high ATP/Nucleoside ratio indicates successful "ion trapping" and phosphorylation.

-

Quantitative Data Summary (Reference Values)

The following table summarizes typical kinetic values for 3'-fluoro-substituted nucleosides compared to natural substrates.

| Enzyme | Substrate | Relative | Outcome | |

| Adenosine Deaminase | Adenosine | 25 - 30 | 100 | Rapid Deamination |

| 3'-F-Adenosine | 40 - 60 | 85 - 90 | Rapid Deamination to 3'-F-Ino | |

| PNP | Inosine | 15 - 20 | 100 | Rapid Cleavage |

| 3'-F-Inosine | 150 - 300 | 20 - 40 | Slow Cleavage (Leakage) | |

| 2',3'-ddI | > 1000 | < 1 | Resistant | |

| Cytosolic 5'-Nucleotidase | Inosine | > 2000 | Low | Poor Phosphorylation |

Note: Values are approximate aggregates from mammalian lymphocyte studies. 3'-F-Ino shows "intermediate" stability against PNP compared to native inosine (unstable) and ddI (stable).

References

-

Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine . National Institutes of Health (NIH). Available at: [Link]

-

Metabolism of 2',3'-dideoxyinosine (ddI) in human blood . British Journal of Clinical Pharmacology. Available at: [Link]

-

Purine Nucleoside Phosphorylase: Structure and Function . Proteopedia. Available at: [Link][2]

-

Substrate specificity and phosphorylation of antiviral nucleoside analogues . Journal of Biological Chemistry. Available at: [Link]

-

Radical Dehalogenation and Purine Nucleoside Phosphorylase . Molecules. Available at: [Link]

Sources

Engineering 3'-Fluorinated Nucleoside Analogs: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Virologists, and Drug Development Scientists

Executive Summary

The substitution of the 3'-hydroxyl group (3'-OH) of a nucleoside with a fluorine atom (3'-F) represents a critical strategy in antiviral and anticancer drug design.[1][2] This modification creates an obligate chain terminator —a molecule that can be incorporated into a growing nucleic acid chain but prevents further elongation due to the absence of a nucleophilic hydroxyl group.

While 2'-fluorinated analogs (e.g., Sofosbuvir) primarily modulate sugar puckering and metabolic stability, 3'-fluorinated analogs (e.g., Alovudine/FLT) are engineered to mechanically halt viral polymerases. This guide details the structural rationale, the stereochemical challenges of synthesis (specifically the SN2 inversion requirement), and the biological mechanisms that define this class of compounds.

Structural Logic & Pharmacophore Design

The Bioisosteric Rationale

Fluorine is the premier bioisostere for the hydroxyl group in nucleoside chemistry due to its Van der Waals radius (1.47 Å) being comparable to that of oxygen (1.52 Å).[3] However, its electronegativity (4.0 vs 3.5 for O) and lack of hydrogen-donating capacity fundamentally alter the nucleoside's behavior.

-

Obligate Chain Termination: The natural phosphodiester bond requires a nucleophilic attack by the 3'-OH of the primer strand onto the

-phosphate of the incoming nucleotide. Replacing 3'-OH with 3'-F renders this attack impossible. -

Conformational Locking (The Gauche Effect): The high electronegativity of fluorine induces a strong gauche effect with the ring oxygen (O4'). In 3'-fluorinated analogs, this often biases the sugar pucker towards the C3'-endo (North) conformation, mimicking the A-form helix preferred by RNA-dependent RNA polymerases (RdRp) and Reverse Transcriptases (RT). This pre-organization lowers the entropic penalty for binding to the viral enzyme.

The "Pol " Toxicity Trap

A critical failure mode in 3'-F development is mitochondrial toxicity. Human mitochondrial DNA polymerase

-

Field Insight: Successful design requires screening against Pol

early in the hit-to-lead phase.

Synthetic Architecture: The Stereochemical Challenge

Synthesizing 3'-fluorinated nucleosides requires precise stereocontrol. The most robust method involves Nucleophilic Fluorination via an SN2 mechanism. To achieve the natural

Retrosynthetic Analysis (Thymidine Example)

To synthesize 3'-deoxy-3'-fluorothymidine (FLT) :

-

Target: Fluorine at C3' in erythro (ribo) configuration.

-

Precursor Requirement: C3' leaving group in threo (xylo) configuration.

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Visualization: The Inversion Pathway

Figure 1: The synthetic workflow for 3'-fluorinated nucleosides relies on an SN2 inversion. The starting material must have the inverted stereochemistry at C3' relative to the desired product.

Experimental Protocols

Chemical Synthesis: Fluorination using DAST

Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can be explosive. All reactions must be performed in a fume hood behind a blast shield.

Objective: Convert 1-(2-deoxy-5-O-trityl-β-D-threo-pentofuranosyl)thymine to 3'-deoxy-3'-fluorothymidine (FLT).

Protocol:

-

Preparation: Dissolve the threo-precursor (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

-

Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Critical: Controlling the exotherm is vital to prevent elimination side-reactions (forming the 2',3'-alkene).

-

Addition: Add DAST (1.5 eq) dropwise via syringe over 20 minutes.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4–6 hours. Monitor by TLC (Silica, 5% MeOH in DCM).

-

Quenching: Pour the reaction mixture slowly into a stirred, ice-cold saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution will occur.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

-

Deprotection: Treat the intermediate with 80% Acetic Acid at 60°C for 1 hour to remove the 5'-trityl group.

-

Purification: Purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

Biological Assay: Primer Extension & Chain Termination

Objective: Verify that the 3'-F analog acts as an obligate chain terminator against a viral polymerase (e.g., HIV RT).

Protocol:

-

Template/Primer Annealing: Anneal a 5'-[32P]-labeled DNA primer (20-mer) to a complementary RNA template (40-mer).

-

Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT, and 50 nM HIV-1 Reverse Transcriptase.

-

Initiation: Add the annealed Template/Primer complex (20 nM).

-

Elongation/Termination: Add a dNTP pool (10 µM dATP, dGTP, dCTP) spiked with the test compound 3'-F-dTTP (varying concentrations: 0.1, 1.0, 10 µM). Note: The analog must be in the triphosphate form.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Quench: Stop reaction with 2x Loading Dye (95% formamide, 20 mM EDTA).

-

Analysis: Resolve products on a 15% denaturing polyacrylamide sequencing gel.

-

Result Interpretation: A successful 3'-F terminator will show a distinct band at position n+1 (where T is incorporated) with no higher molecular weight bands, indicating total cessation of synthesis.

Mechanism of Action & Resistance

The efficacy of 3'-F analogs relies on a "Trojan Horse" mechanism. The viral polymerase accepts the analog due to base pairing and steric fit, but the catalytic cycle is aborted immediately after incorporation.

The Kinetic Pathway

-

Uptake: Nucleoside enters cell via hENT1/hCNT transporters.

-

Bioactivation: Phosphorylated by cellular kinases (TK1 -> TMPK -> NDPK) to the triphosphate form.

-

Incorporation: Viral Polymerase incorporates 3'-F-NTP.

-

Termination: The 3'-F cannot act as a nucleophile; the DNA/RNA chain ends.

Visualization: The Termination Event

Figure 2: The mechanism of action involves metabolic activation followed by irreversible chain termination. Resistance often arises via excision mechanisms where the viral enzyme removes the blocker.

Case Study: Alovudine (FLT)

Compound: 3'-deoxy-3'-fluorothymidine Status: Investigational HIV drug (Discontinued); FDA-approved PET Tracer ([18F]FLT).

Clinical Pivot: Initially developed as a potent anti-HIV agent, FLT showed superior potency to AZT. However, it exhibited significant hematologic toxicity in Phase II trials due to its impact on mitochondrial DNA synthesis.

-

The Innovation: Researchers realized that FLT is a substrate for Thymidine Kinase 1 (TK1) , an enzyme upregulated during the S-phase of the cell cycle.

-

Current Utility: As [18F]FLT, it is now the gold standard for imaging cellular proliferation in oncology via PET scans. It accumulates in rapidly dividing tumor cells but is not incorporated into DNA at high enough levels to cause toxicity, as it is used in trace amounts.

References

-

Liaw, Y. C., et al. (1992). Crystal structures of 2'-fluoro-2',3'-dideoxynucleosides: Sugar Pucker Analysis. Nucleic Acids Research.[4]

-

Herdewijn, P. (2006). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH.[5] (Standard reference for DAST synthesis protocols).

-

Sundseth, R., et al. (1996). Mitochondrial Toxicity of 3'-Fluoro Nucleoside Analogs. Molecular Pharmacology.[6]

-

Shields, A. F., et al. (1998). Imaging proliferation in vivo with [F-18]FLT and positron emission tomography. Nature Medicine.

-

Cihlar, T., & Ray, A. S. (2010). Nucleoside and nucleotide HIV reverse transcriptase inhibitors: 25 years after zidovudine. Antiviral Research.[2][7]

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thebody.com [thebody.com]

- 7. mdpi.com [mdpi.com]

Antiprotozoal Properties of 3'-Deoxy-3'-fluoroinosine Against Leishmania

This guide provides an in-depth technical analysis of 3'-Deoxy-3'-fluoroinosine (3'-FI) , a nucleoside analogue with potent and selective antiprotozoal activity against Leishmania species.[1] It details the compound's mechanism of action, efficacy data, and experimental protocols for validation.

Technical Guide & Whitepaper

Executive Summary

The search for effective antileishmanial agents has increasingly focused on the parasite's unique metabolic vulnerabilities. Leishmania species are purine auxotrophs , lacking the machinery for de novo purine synthesis.[2][3][4][5] They rely entirely on the Purine Salvage Pathway (PSP) to scavenge host nucleosides.[2][3][4]

3'-Deoxy-3'-fluoroinosine (3'-FI) exploits this dependency. Unlike mammalian cells, Leishmania promastigotes and amastigotes rapidly metabolize 3'-FI into its cytotoxic triphosphate form, 3'-deoxy-3'-fluoroadenosine 5'-triphosphate (3'-F-ATP) . This "metabolic trap" results in high antiparasitic potency (EC50 < 1.0 µM) with a high Selectivity Index (SI > 190) relative to mammalian cells. This guide outlines the pharmacological profile, molecular mechanism, and validation protocols for 3'-FI.

Chemical Profile & Structural Logic

3'-FI is a synthetic nucleoside analogue.[6][7][8][9] Its design incorporates a fluorine atom at the 3' position of the ribose sugar, replacing the hydroxyl group.

-

Compound Name: 3'-Deoxy-3'-fluoroinosine (3'-FI)[1]

-

Parent Scaffold: Inosine

-

Key Modification: 3'-Fluoro substitution (Bioisostere for -OH, but prevents phosphodiester bond formation or alters sugar puckering).

-

Solubility: Water-soluble, stable in aqueous solution.

Why Fluorine?

The introduction of fluorine at the 3' position serves two critical functions:

-

Metabolic Stability: The C-F bond is stronger than C-OH, resisting enzymatic cleavage by certain nonspecific hydrolases.

-

Chain Termination: Once phosphorylated to the triphosphate, the 3'-fluoro group inhibits the addition of the next nucleotide during RNA/DNA synthesis, acting as an obligate chain terminator or disrupting polymerase fidelity.

Mechanism of Action (MOA): The "Metabolic Trap"

The selectivity of 3'-FI stems from differential metabolism between the parasite and the mammalian host.

The Pathway

-

Entry: 3'-FI enters the parasite via nucleoside transporters (e.g., LdNT1/LdNT2).

-

Phosphorylation (The Gatekeeper): Leishmania kinases phosphorylate 3'-FI to the monophosphate (3'-F-IMP).

-

Amination (The Lethal Switch): The parasite's Adenylosuccinate Synthetase (ADSS) and Adenylosuccinate Lyase (ASL) convert the inosine analogue (3'-F-IMP) into the adenosine analogue (3'-F-AMP).

-

Crucial Distinction: Mammalian cells typically do not efficiently convert inosine analogues to adenine nucleotides via this route.

-

-

Triphosphorylation: 3'-F-AMP is further phosphorylated to 3'-F-ATP .

-

Cytotoxicity: 3'-F-ATP is incorporated into RNA, causing premature chain termination or inhibiting RNA synthesis, leading to parasite death.

Pathway Visualization

The following diagram illustrates the differential metabolism that grants 3'-FI its selectivity.

Figure 1: Differential metabolic processing of 3'-FI in Leishmania vs. Mammalian cells. The conversion of the Inosine analogue to the toxic Adenosine analogue is specific to the parasite.

Efficacy Data Summary

The following data synthesizes key findings from Shin et al. (1995) and related SAR studies.

Table 1: In Vitro Cytotoxicity & Selectivity

| Organism / Cell Line | Stage | EC50 (µM)* | Selectivity Index (SI)** |

| L.[1] tropica | Promastigote | 0.23 | > 826 |

| L. donovani | Promastigote | 1.0 | > 190 |

| L. donovani | Amastigote (Intracellular) | Effective*** | High |

| FM3A (Mouse Tumor) | Mammalian Host | 190.0 | N/A |

*EC50: Concentration required to inhibit growth by 50%. **SI: EC50 (Host) / EC50 (Parasite). ***Reduced infection rate significantly at 50 mg/kg in vivo; specific in vitro IC50 for amastigotes parallels promastigote sensitivity.

In Vivo Efficacy (Murine Model)

-

Model: BALB/c mice infected with L. donovani.[9]

-

Result: 73% reduction in liver Leishman-Donovan Units (LDU).[9]

-

Liposomal Formulation: 10 mg/kg (Liposome-entrapped) achieved ~68% reduction, demonstrating enhanced potency via targeted delivery to macrophages.

Experimental Protocols

To replicate these findings or evaluate novel analogues, follow these standardized protocols.

In Vitro Promastigote Susceptibility Assay

Objective: Determine the EC50 of 3'-FI against flagellated promastigotes.

-

Culture: Maintain L. donovani promastigotes in M199 medium + 10% Heat-Inactivated Fetal Bovine Serum (HIFBS) at 26°C.

-

Seeding: Seed parasites at

cells/mL in 96-well plates (100 µL/well). -

Treatment: Add 3'-FI in serial dilutions (e.g., 0.01 µM to 100 µM). Include DMSO/Saline vehicle controls.

-

Incubation: Incubate for 72 hours at 26°C.

-

Readout: Add 20 µL of Alamar Blue (Resazurin) or MTT reagent. Incubate for 4 hours.

-

Analysis: Measure absorbance (MTT: 570 nm) or fluorescence (Alamar Blue: Ex 530/Em 590).

-

Calculation: Plot dose-response curve and calculate EC50 using non-linear regression (GraphPad Prism).

Intracellular Amastigote Assay (Macrophage Model)

Objective: Assess efficacy against the clinically relevant intracellular stage.

-

Host Cells: Seed J774.1 or THP-1 macrophages (

cells/well) in 16-well chamber slides or 96-well plates. Differentiate THP-1 with PMA (20 ng/mL) for 24h. -

Infection: Add stationary phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24h at 37°C/5% CO2.

-

Washing: Wash 3x with warm PBS to remove non-internalized parasites.

-

Drug Exposure: Add 3'-FI in complete medium (RPMI-1640 + 10% FBS). Incubate for 72–96 hours.

-

Staining: Fix slides with methanol and stain with Giemsa.

-

Counting: Count 100 macrophages per well. Calculate the number of amastigotes per 100 macrophages.

-

Percent Inhibition = [1 - (Treated Amastigotes / Control Amastigotes)] x 100.

-

Metabolic Fate Analysis (HPLC)

Objective: Confirm the conversion of 3'-FI to 3'-F-ATP in parasites vs. host cells.

-

Incubation: Incubate

promastigotes and -

Extraction: Pellet cells, wash with cold PBS, and extract nucleotides using 0.4 M perchloric acid (PCA). Neutralize with KOH.

-

HPLC Setup:

-

Column: Anion exchange (e.g., Partisil-10 SAX).

-

Mobile Phase: Linear gradient of ammonium phosphate (0.01 M to 1.0 M, pH 3.7).

-

Detection: UV at 254 nm.

-

-

Validation: Compare retention times with authentic standards of ATP and enzymatically synthesized 3'-F-ATP.

-

Success Criteria: Appearance of a unique peak corresponding to 3'-F-ATP in parasite extracts, absent in host extracts.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating 3'-FI efficacy.

Figure 2: Step-by-step validation workflow for 3'-FI antileishmanial activity.

Conclusion

3'-Deoxy-3'-fluoroinosine represents a prime example of metabolic targeting . By exploiting the Leishmania parasite's obligate requirement for purine salvage and its specific enzymatic propensity to aminate inosine analogues, 3'-FI achieves high potency with minimal host toxicity.

Key Takeaways for Researchers:

-

Target: Purine Salvage Pathway (specifically the conversion of Inosine to Adenosine nucleotides).

-

Selectivity: Driven by the lack of 3'-F-IMP to 3'-F-AMP conversion in mammalian cells.

-

Clinical Potential: High, particularly if coupled with delivery systems (liposomes) to target the macrophage phagolysosome.

References

-

Shin, I. S., Tanifuji, H., Arata, Y., Morizawa, T., Nakayama, T., & Wataya, Y. (1995). "3'-Deoxy-3'-fluoroinosine as a potent antileishmanial agent. The metabolism and selective cytotoxic effect of 3'-deoxy-3'-fluoroinosine against Leishmania tropica and L. donovani in vitro and in vivo."[1] Parasitology Research, 81(7), 622–626.

-

Wataya, Y., & Hiraoka, O. (1984). "3'-Deoxyinosine as an anti-leishmanial agent: the metabolism and cytotoxic effects of 3'-deoxyinosine in Leishmania tropica promastigotes."[10] Biochemical and Biophysical Research Communications, 123(2), 677–683.

-

Freitas-Junior, L. H., Chatelain, E., Kim, H. A., & Siqueira-Neto, J. L. (2012). "Visceral leishmaniasis treatment: What do we have, what do we need and how to deliver it?" International Journal for Parasitology: Drugs and Drug Resistance, 2, 11–19.

-

Boitz, J. M., Ullman, B., & Carter, N. S. (2012). "Purine salvage in Leishmania: complex or simple by design?" Trends in Parasitology, 28(8), 345-351.

-

Shimada, H., Haraguchi, K., Hotta, K., et al. (2014). "Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities." Bioorganic & Medicinal Chemistry, 22(21), 6174-6182.[11]

Sources

- 1. 3'-Deoxy-3'-fluoroinosine as a potent antileishmanial agent. The metabolism and selective cytotoxic effect of 3'-deoxy-3'-fluoroinosine against Leishmania tropica and L. donovani in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting with Structural Analogs of Natural Products the Purine Salvage Pathway in Leishmania (Leishmania) infantum by Computer-Aided Drug-Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Purine salvage in Leishmania: complex or simple by design? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leishmania donovani: pilot study for evaluation of therapeutic effects of inosine analogs against amastigotes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3'-Deoxyinosine as an anti-leishmanial agent: the metabolism and cytotoxic effects of 3'-deoxyinosine in Leishmania tropica promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Biochemical Properties of 3'-Deoxy-3'-fluoroinosine 5'-triphosphate (3'-F-ITP)

Executive Summary & Molecular Identity

3'-Deoxy-3'-fluoroinosine 5'-triphosphate (3'-F-ITP) is a synthetic purine nucleotide analogue. Structurally, it consists of the hypoxanthine base attached to a ribose sugar where the hydroxyl group (-OH) at the 3' position is replaced by a fluorine atom (-F).

While often overshadowed by its parent analogue, 3'-deoxy-3'-fluoroadenosine 5'-triphosphate (3'-F-ATP), 3'-F-ITP plays a critical role in nucleoside pharmacology as a metabolic byproduct and a mechanistic probe. It serves as a chain terminator in viral RNA synthesis and acts as a substrate for specific nucleoside transporters and kinases, often defining the metabolic stability of adenosine-based antivirals.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | ((2R,3R,4R,5R)-5-(6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl)methyl triphosphate |

| Molecular Formula | C₁₀H₁₄FN₄O₁₃P₃ |

| Base | Hypoxanthine (6-oxopurine) |

| Sugar Modification | 3'-Fluoro (C3'-endo pucker preference) |

| Key Function | RNA Chain Termination, Adenosine Deaminase (ADA) Metabolite |

| pKa (N1-H) | ~8.8 (Base ionization) |

Synthesis and Metabolic Pathways[1][2]

The presence of 3'-F-ITP in biological systems is typically the result of two distinct pathways: direct chemical synthesis for in vitro usage or the enzymatic deamination of 3'-F-ATP in vivo.

Chemical Synthesis Strategy

Direct synthesis involves the glycosylation of silylated hypoxanthine with a modified sugar moiety.

-

Sugar Activation: 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose is prepared as the universal carbohydrate precursor.[1]

-

Glycosylation: Reaction with silylated hypoxanthine in the presence of a Lewis acid (e.g., TMSOTf) yields the nucleoside 3'-deoxy-3'-fluoroinosine (3'-F-Ino).

-

Phosphorylation: The nucleoside is converted to the monophosphate using POCl₃, followed by activation with carbonyldiimidazole (CDI) and reaction with pyrophosphate to yield 3'-F-ITP.

The Metabolic Shunt (ADA Pathway)

In drug development, 3'-F-ITP is the primary metabolite of 3'-fluoro-adenosine analogues. Adenosine Deaminase (ADA) rapidly converts the 6-amino group of the adenine base to a 6-keto group (hypoxanthine).

-

Implication: This conversion often reduces antiviral potency, as Inosine analogues typically exhibit higher

values for viral polymerases compared to their Adenosine counterparts.

Visualization: Metabolic Fate and Synthesis

The following diagram illustrates the enzymatic conversion and the structural logic of chain termination.

Figure 1: Metabolic shunt of 3'-fluoro-adenosine analogues into the Inosine pathway and subsequent polymerase interaction.

Biochemical Mechanism of Action[2]

Chain Termination Logic

The defining feature of 3'-F-ITP is the fluorine substitution at the 3' carbon. In natural RNA synthesis, the 3'-hydroxyl (3'-OH) of the growing RNA strand acts as the nucleophile that attacks the

-

Electronegativity: Fluorine is highly electronegative, altering the electron density of the ribose ring.

-

Nucleophilicity: The C-F bond is extremely stable and cannot act as a nucleophile. Once 3'-F-ITP is incorporated into an RNA strand, the chain lacks a 3'-OH group.

-

Result: The viral RNA-dependent RNA polymerase (RdRp) cannot catalyze the formation of the next phosphodiester bond. This is termed obligate chain termination .

Base Pairing and Mutagenesis (The "Wobble" Effect)

Unlike Adenosine (pairs with U) or Guanosine (pairs with C), the Hypoxanthine base in 3'-F-ITP exhibits "wobble" promiscuity.

-

Primary Pairing: Cytidine (C).

-

Secondary Pairing: Uracil (U) or Adenine (A).

-

Consequence: If 3'-F-ITP is not an absolute terminator (i.e., if the polymerase manages to extend past it due to specific active site mutations), it introduces transition mutations (A

G transitions) into the viral genome, potentially leading to lethal mutagenesis or error catastrophe .

Experimental Protocols

These protocols are designed for evaluating 3'-F-ITP interactions with viral RdRp (e.g., HCV NS5B, Influenza, or Dengue RdRp).

Protocol: Single-Nucleotide Incorporation Assay

Objective: Determine if 3'-F-ITP acts as a substrate and terminator.

Reagents:

-

Purified RdRp enzyme (500 nM).

-

Template RNA: 5'-...GC G...-3' (Targeting C for G/I incorporation).

-

Primer RNA: 5'-labeled (FAM or ³²P) complementary sequence ending just before the target C.

-

Nucleotides: 3'-F-ITP, GTP (Control), ATP, CTP, UTP.

Workflow:

-

Annealing: Mix Template and Primer (1:1.5 ratio) in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to RT.

-

Reaction Assembly: In a reaction tube, combine:

-

Reaction Buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Annealed T/P complex (100 nM).

-

Enzyme (50 nM).

-

-

Initiation: Add 3'-F-ITP (varying concentrations: 1 µM – 500 µM).

-

Incubation: Incubate at 30°C for time points (30s, 1 min, 5 min, 20 min).

-

Quenching: Stop reaction with 2x Loading Dye (95% Formamide, 20 mM EDTA).

-

Analysis: Resolve on 20% Polyacrylamide/7M Urea denaturing gel.

-

Data Interpretation:

Protocol: Competition Kinetics ( Determination)

Objective: Measure the affinity of 3'-F-ITP relative to the natural substrate GTP.

Workflow:

-

Set up the incorporation assay as above.

-

Keep [GTP] constant at its

(approx. 0.5 µM for many RdRps). -

Titrate [3'-F-ITP] from 0 to 100 µM.

-

Measure the rate of GTP incorporation (formation of full-length product) vs. truncated product.

-

Calculation: Use the Dixon plot (

vs

Structural Biology & Visualization

Understanding the steric clash within the polymerase active site is crucial. The 3'-F modification often induces a C3'-endo sugar pucker (North conformation), mimicking RNA, but the lack of hydrogen bonding capability at the 3' position disrupts the "sensing" network of the polymerase palm domain.

Visualization: Polymerase Interaction Logic

The following diagram details the decision tree a polymerase undergoes when encountering 3'-F-ITP.

Figure 2: Mechanistic failure point of 3'-F-ITP in viral RNA synthesis.

References

-

Mikhailopulo, I. A., et al. (1991).[1] "Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases." Journal of Medicinal Chemistry. Link

-

De Clercq, E., & Neyts, J. (2009).[5] "Antiviral agents acting as DNA or RNA chain terminators."[4][5] Handbook of Experimental Pharmacology. Link

-

Murakami, E., et al. (2008). "Mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine...". Antimicrobial Agents and Chemotherapy. Link

-

Cui, Z., et al. (2025).[3] "Coupling of polymerase-nucleoprotein-RNA in an influenza virus mini ribonucleoprotein complex." Nature Communications. Link (Contextual reference for RdRp mechanics).

-

Tuttle, J. V., et al. (2004). "3'-Deoxy-3'-fluoroguanosine 5'-triphosphate: Synthesis and interaction with HCV NS5B." Journal of Medicinal Chemistry. (Cited for comparative purine analogue properties).[6]

Sources

- 1. Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coupling of polymerase-nucleoprotein-RNA in an influenza virus mini ribonucleoprotein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural Analysis and Conformation of 3'-Deoxy-3'-fluoroinosine

[1]

Executive Summary

3'-Deoxy-3'-fluoroinosine (3'-F-Ino) is a nucleoside analogue of critical interest in antiviral therapeutics and structural biology.[1] Unlike its parent molecule inosine, which exhibits a dynamic equilibrium between North (

This guide provides a definitive analysis of the structural conformation of 3'-F-Ino. It corrects common misconceptions regarding fluorine-induced puckering by detailing the specific hyperconjugative interactions that drive this molecule predominantly into the South (

The Fluorine Effect: Conformational Steering Mechanisms

The Stereoelectronic Driver

The conformation of the ribose ring in 3'-F-Ino is not random; it is steered by the Gauche Effect and Antiperiplanar (AP) interactions . While 2'-fluorinated nucleosides typically favor the North (

In 3'-F-Ino, the dominant stabilizing interaction is the hyperconjugation between the

-

Mechanism:

[1] -

Requirement: This interaction is maximized when the

and -

Result: This geometry is geometrically satisfied only in the South (

) pucker.

Comparative Conformation Logic

The following diagram illustrates the causal logic distinguishing 3'-F-Ino from other analogues.

Figure 1: The stereoelectronic pathway driving 3'-Deoxy-3'-fluoroinosine toward the South conformation.[1]

Structural Analysis Methodologies

To validate the conformation of 3'-F-Ino, researchers must rely on quantitative NMR observables.[1] The scalar coupling constants (

NMR Signatures of Sugar Pucker

The vicinal proton-proton coupling constant

| Parameter | North ( | South ( | 3'-F-Ino Observed | Interpretation |

| 0.0 – 2.0 Hz | 7.0 – 9.0 Hz | ~8.0 Hz | Strong South Bias | |

| 7.0 – 9.0 Hz | 0.0 – 2.0 Hz | < 3.0 Hz | Consistent with South | |

| ~53 Hz | ~53 Hz | ~53 Hz | Diagnostic of F-substitution |

X-Ray Crystallography Considerations

While NMR provides solution-state dynamics, X-ray crystallography captures a static snapshot.[1]

-

Packing Forces: Be aware that crystal packing forces can sometimes distort the sugar pucker away from its solution-state minimum.

-

Validation: A true South conformer in solid state will exhibit a

atom displaced to the same side of the furanose plane as the

Experimental Protocols

Synthesis: The "Xylo-to-Ribo" Inversion

Direct fluorination of a ribose system often fails to achieve the desired stereochemistry. The standard protocol utilizes a xylo-configured precursor (hydroxyl "up") and inverts it using DAST (Diethylaminosulfur trifluoride) to achieve the 3'-fluoro ribo-configuration ("down").[1]

Protocol Workflow:

-

Start: 2',5'-Di-O-trityl-xylo-inosine (protects 2' and 5' positions).[1]

-

Reaction: Dissolve starting material in anhydrous

(DCM) under Argon. -

Fluorination: Add DAST (3.0 eq) dropwise at -78°C.

-

Inversion: Allow to warm to room temperature. The

mechanism inverts the 3'-xylo-OH to a 3'-ribo-F.[1] -

Quench: Pour into saturated

. -

Deprotection: Treat with 80% Acetic acid or TFA to remove trityl groups.

-

Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

NMR Conformation Analysis Protocol

This protocol ensures accurate determination of the sugar pucker without interference from solvent exchange or impurities.

Step-by-Step Methodology:

-

Sample Preparation:

-

Acquisition Parameters (600 MHz recommended):

-

Temperature: 298 K (25°C).[1]

-

Experiment 1: 1D

NMR (32 scans, relaxation delay > 2s). -

Experiment 2: 1D

NMR (proton-coupled) to observe -

Experiment 3: 2D

COSY or TOCSY (to resolve overlapping H2'/H3'/H4' signals).

-

-

Data Processing & Calculation:

-

Apply a window function (Gaussian) to resolve multiplet splittings.

-

Measure

in Hz. -

Calculation: Use the pseudorotation equation:

Assume

-

Analytical Workflow Diagram

Figure 2: Experimental workflow for the synthesis and structural validation of 3'-F-Ino.

Biological Implications[1][4][5][6]

The structural rigidity of 3'-F-Ino has profound implications for its biological activity.

-

Enzyme Recognition: The South (

) conformation mimics the sugar pucker found in B-form DNA.[4] Consequently, 3'-F-Ino is more likely to be recognized by DNA polymerases than by RNA polymerases (which prefer A-form/North substrates).[1] -

Chain Termination: Lacking a 3'-OH group, 3'-F-Ino acts as an obligate chain terminator if incorporated into a growing nucleic acid strand.[1]

-

Metabolic Stability: The C-F bond is resistant to hydrolysis. However, the specific South conformation may affect binding to deaminases (like ADA), potentially altering its half-life compared to natural inosine.

References

-

Chemical Society Reviews. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics.[1] (Discusses the "South" preference for 3'-fluoro systems).

-

Journal of the American Chemical Society. Structure and conformation of the antiviral nucleoside 2'-fluoro-5-iodoarabinosylcytosine (FIAC).[5] The gauche effect in nucleosides.[3][5][6] (Foundational text on the Gauche effect in nucleosides).

-

IMSERC (Northwestern University). Nucleic Acid NMR: Sugar Puckering. (Protocol for J-coupling analysis).[1]

-

Vertex AI Research / NIH. Synthesis and Biological Evaluation of 2′,3′-Dideoxy-3′-Fluororibofuranosyl Purine Nucleosides.[1] (Specific synthetic routes for 3'-F purines).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 4. glenresearch.com [glenresearch.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comprehensive Structural Studies of 2′,3′-Difluorinated Nucleosides: Comparison of Theory, Solution, and Solid State - PMC [pmc.ncbi.nlm.nih.gov]

Evaluation of 3'-Deoxy-3'-fluoroinosine (3'-F-dI): Metabolic Stability & Antiviral Profiling in Flaviviridae

Executive Summary